An In-depth Technical Guide to the Mechanism of Action of Mcl-1 Inhibitor S63845
An In-depth Technical Guide to the Mechanism of Action of Mcl-1 Inhibitor S63845
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the core mechanism of action of S63845, a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). It details the molecular interactions, signaling pathways, and cellular consequences of Mcl-1 inhibition by S63845, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action: BH3 Mimicry and Apoptosis Induction
S63845 functions as a BH3 mimetic, a class of drugs designed to mimic the action of pro-apoptotic BH3-only proteins (e.g., BIM, PUMA, NOXA).[1] The primary anti-apoptotic role of Mcl-1 is to sequester and neutralize pro-apoptotic effector proteins, primarily BAX and BAK, by binding to their BH3 domains.[1][2] This sequestration prevents BAX and BAK from oligomerizing at the mitochondrial outer membrane, a critical step for initiating apoptosis.
S63845 selectively binds with high affinity to the hydrophobic BH3-binding groove on the Mcl-1 protein.[1][3][4][5] This competitive binding displaces the previously sequestered BAX and BAK proteins.[1][6] Once liberated, BAX and BAK are free to activate, oligomerize, and form pores in the mitochondrial outer membrane. This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), is considered the "point of no return" in the intrinsic apoptotic pathway.[7] MOMP leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, triggering the activation of a caspase cascade (initiator caspase-9 and effector caspases) that culminates in programmed cell death.[6][7] The entire process is critically dependent on the presence of BAX and/or BAK, as cells deficient in both are resistant to S63845-induced apoptosis.[5][8]
Quantitative Data: Binding Affinity and Cellular Potency
S63845 is distinguished by its high affinity and remarkable selectivity for human Mcl-1 over other pro-survival BCL-2 family members. This specificity minimizes off-target effects.[9]
Table 1: Binding Affinity of S63845 to BCL-2 Family Proteins
| Protein | Binding Affinity (Kd or Ki) | Method | Reference |
|---|---|---|---|
| Human Mcl-1 | 0.19 nM (Kd) | Surface Plasmon Resonance (SPR) | [1][3][6][10][11] |
| Human Mcl-1 | < 1.2 nM (Ki) | Not Specified | [6] |
| Human Bcl-2 | No discernible binding | Fluorescence Polarization (FP) | [1][5][10] |
| Human Bcl-xL | No discernible binding | Fluorescence Polarization (FP) | [1][5][10] |
| Mouse Mcl-1 | ~6-fold lower affinity than human | Not Specified |[3][10][12] |
Table 2: Cellular Potency of S63845 in Mcl-1 Dependent Cancer Cell Lines
| Cell Line | Cancer Type | Potency (IC50) | Reference |
|---|---|---|---|
| H929 | Multiple Myeloma | ~100 nM | [7] |
| U-2946 | B-cell Lymphoma | ~100 nM | [7] |
| AMO1 | Multiple Myeloma | Potent (not quantified) | [6] |
| Various AML Lines | Acute Myeloid Leukemia | 4 - 233 nM | [11] |
| MAVER-1 (Bcl-2 dependent) | Mantle Cell Lymphoma | Low potency (apoptosis at high conc.) | [7] |
| K562 (Bcl-xL dependent) | Chronic Myeloid Leukemia | No apoptosis induced |[7] |
Key Experimental Protocols and Methodologies
Verifying the mechanism of action of S63845 involves several key experimental techniques.
Co-Immunoprecipitation (Co-IP) to Demonstrate Target Engagement
This assay is used to confirm that S63845 disrupts the interaction between Mcl-1 and its pro-apoptotic binding partners (BAX, BAK, BIM) within the cell.
Protocol:
-
Cell Culture and Treatment: Culture Mcl-1 dependent cells (e.g., HeLa or H929) to ~80% confluency. Treat cells with varying concentrations of S63845 (e.g., 0.1, 1, 3 µM) and a vehicle control (DMSO) for a short duration (e.g., 4 hours).[10]
-
Cell Lysis: Harvest and wash cells with cold PBS. Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Immunoprecipitation: Pre-clear the lysate with protein A/G beads. Incubate the cleared lysate with an antibody specific for Mcl-1 (or a FLAG-tag if using overexpressed tagged protein) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate/antibody mixture and incubate for 2-4 hours to capture the immune complexes.
-
Washing: Pellet the beads and wash multiple times with Co-IP lysis buffer to remove non-specific binders.
-
Elution and Western Blotting: Elute the bound proteins from the beads using a loading buffer and heat. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against Mcl-1, BAX, and BAK to observe the dissociation of the complex in S63845-treated samples.
Apoptosis Assays
The functional consequence of S63845 treatment is the induction of apoptosis. This is typically measured by flow cytometry using Annexin V and a viability dye like Propidium Iodide (PI).
Protocol:
-
Cell Seeding and Treatment: Seed cancer cells (e.g., H929) in a multi-well plate and allow them to adhere or stabilize. Treat with a dose-response of S63845 for a specified time (e.g., 4, 8, or 24 hours).[7] Include negative (vehicle) and positive (e.g., staurosporine) controls.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
Staining: Wash cells with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
BH3 Profiling
BH3 profiling is a functional assay that measures a cell's proximity to the apoptotic threshold, a state known as "apoptotic priming."[13][14] It can determine a cell's dependence on specific anti-apoptotic proteins like Mcl-1. In this context, it can confirm that S63845 treatment sensitizes mitochondria to apoptosis, mimicking a high-priming state.
Protocol Principle:
-
Cell Permeabilization: Cells are gently permeabilized with a detergent like digitonin, which selectively perforates the plasma membrane while leaving the mitochondrial membranes intact.[15]
-
Peptide/Drug Exposure: The permeabilized cells (i.e., isolated mitochondria) are exposed to a panel of synthetic BH3 peptides (e.g., BIM, BAD, NOXA) or BH3 mimetics (like S63845).[13][14][15]
-
MOMP Measurement: The response to the peptides is measured by quantifying the release of cytochrome c from the mitochondria, often via flow cytometry or a plate-based assay.[16]
-
Data Interpretation: High sensitivity (cytochrome c release) to Mcl-1-specific peptides (like NOXA) or inhibitors (S63845) indicates a strong dependence on Mcl-1 for survival.
Mechanisms of Sensitivity and Resistance
The efficacy of S63845 is not uniform across all cancer types. The cellular context, particularly the expression levels of other BCL-2 family proteins, is a key determinant of sensitivity.
-
Sensitivity: Cancer cells that are highly dependent on Mcl-1 for survival ("Mcl-1 dependent") are exquisitely sensitive to S63845.[1][3][4] This dependency is often characterized by high levels of Mcl-1 protein complexed with pro-apoptotic partners.
-
Resistance:
-
BCL-xL Expression: A primary mechanism of intrinsic and acquired resistance is the high expression of other anti-apoptotic proteins, particularly BCL-xL.[1][17][18] When S63845 inhibits Mcl-1, BCL-xL can still sequester BAX/BAK, thus preventing apoptosis. An inverse correlation between S63845 sensitivity and BCL-xL expression levels has been observed.[1]
-
Upregulation of Mcl-1/Bcl-xL: In models of acquired resistance, cells often respond by upregulating the expression of Mcl-1 itself or BCL-xL.[17][18]
-
Loss of BAK: Deletion of the pro-apoptotic effector BAK has been identified as a potential resistance mechanism, underscoring its critical role in mediating S63845-induced cell death.[19][20]
-
Conclusion
S63845 is a highly potent and selective BH3 mimetic that specifically targets the anti-apoptotic protein Mcl-1. Its mechanism of action involves competitive binding to the Mcl-1 BH3 groove, which liberates the pro-apoptotic effector proteins BAX and BAK. This leads to the activation of the intrinsic, BAX/BAK-dependent mitochondrial pathway of apoptosis. The efficacy of S63845 is greatest in Mcl-1 dependent tumors and can be modulated by the expression levels of other BCL-2 family members, particularly BCL-xL. This detailed understanding of its mechanism provides a strong rationale for its clinical investigation and for the development of combination therapies to overcome resistance.[19]
References
- 1. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. | BioWorld [bioworld.com]
- 4. The MCL1 inhibitor S63845 is toler ... | Article | H1 Connect [archive.connect.h1.co]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sns-032.com [sns-032.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. biorxiv.org [biorxiv.org]
- 13. content.sph.harvard.edu [content.sph.harvard.edu]
- 14. labs.dana-farber.org [labs.dana-farber.org]
- 15. Development of a robust BH3 drug toolkit for precision medicine in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BH3 profiling as pharmacodynamic biomarker for the activity of BH3 mimetics | Haematologica [haematologica.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. Synergistic action of the MCL-1 inhibitor S63845 with current therapies in preclinical models of triple-negative and HER2-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bak and Bcl-xL Participate in Regulating Sensitivity of Solid Tumor Derived Cell Lines to Mcl-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
